4-Amino-1-methyl-1,2,5,6-tetrahydropyrimidin-2-one hydrochloride
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Overview
Description
4-Amino-1-methyl-1,2,5,6-tetrahydropyrimidin-2-one hydrochloride is a cyclic urea derivative. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. It is a white crystalline powder that is soluble in water and other polar solvents.
Preparation Methods
The synthesis of 4-Amino-1-methyl-1,2,5,6-tetrahydropyrimidin-2-one hydrochloride can be achieved through several methods. One common approach involves the cyclization of unsaturated acyclic amides or ureas. For instance, the intramolecular cyclization of urea derivatives can lead to the formation of tetrahydropyrimidinones . Another method involves the catalytic hydrogenation of N-acetyl-N-methyl-β-aminopropionitrile, followed by cyclization in the presence of copper chloride .
Chemical Reactions Analysis
4-Amino-1-methyl-1,2,5,6-tetrahydropyrimidin-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of different tetrahydropyrimidinone derivatives.
Substitution: Substitution reactions, especially nucleophilic substitutions, are common with this compound. Common reagents include halogens and other nucleophiles.
Cyclization: Intramolecular cyclization of urea derivatives is a key reaction for synthesizing tetrahydropyrimidinones.
Scientific Research Applications
4-Amino-1-methyl-1,2,5,6-tetrahydropyrimidin-2-one hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing various heterocyclic compounds.
Biology: This compound has shown potential in inhibiting the functions of tubulin and norepinephrine.
Industry: It is used in the preparation of poly(aryl ethers) and as a polar aprotic organic solvent.
Mechanism of Action
The mechanism of action of 4-Amino-1-methyl-1,2,5,6-tetrahydropyrimidin-2-one hydrochloride involves its interaction with various molecular targets. For instance, it can inhibit the functions of tubulin and norepinephrine, which are crucial for cell division and neurotransmission, respectively . The compound’s antioxidant and antimicrobial activities are attributed to its ability to interact with and neutralize reactive oxygen species and microbial enzymes.
Comparison with Similar Compounds
4-Amino-1-methyl-1,2,5,6-tetrahydropyrimidin-2-one hydrochloride can be compared with other similar compounds, such as:
1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone: This compound is also a cyclic urea and is used as a polar aprotic organic solvent.
2-Amino-1,4,5,6-tetrahydropyrimidine Hydrochloride: This compound is another tetrahydropyrimidinone derivative with similar chemical properties.
The uniqueness of this compound lies in its diverse applications and its ability to undergo various chemical reactions, making it a valuable compound in scientific research and industrial applications.
Properties
Molecular Formula |
C5H10ClN3O |
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Molecular Weight |
163.60 g/mol |
IUPAC Name |
4-imino-1-methyl-1,3-diazinan-2-one;hydrochloride |
InChI |
InChI=1S/C5H9N3O.ClH/c1-8-3-2-4(6)7-5(8)9;/h2-3H2,1H3,(H2,6,7,9);1H |
InChI Key |
NHMBCILBNZBUNQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(=N)NC1=O.Cl |
Origin of Product |
United States |
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